molecular formula C7H14ClF2NO B2764675 3-[(Difluoromethoxy)methyl]piperidine hydrochloride CAS No. 2098132-34-2

3-[(Difluoromethoxy)methyl]piperidine hydrochloride

Cat. No.: B2764675
CAS No.: 2098132-34-2
M. Wt: 201.64
InChI Key: ZANMJKAIAGSVCJ-UHFFFAOYSA-N
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Description

3-[(Difluoromethoxy)methyl]piperidine hydrochloride ( 2098132-34-2) is a fluorinated piperidine derivative supplied as a hydrochloride salt. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The incorporation of the difluoromethoxy methyl group onto the piperidine ring can significantly influence the physicochemical properties of a molecule, potentially enhancing its metabolic stability and membrane permeability . This compound is part of a growing interest in gem-difluoromethoxyamines as novel functional groups for drug design. Recent research highlights the difluoro(methoxy)methyl group (CF2OMe) as a promising but underexplored moiety in medicinal chemistry. Its integration into amine structures, such as piperidine, is being explored to create versatile fluorinated building blocks for developing new bioactive molecules . As a key structural motif, this chemical is useful for constructing more complex compounds for screening against therapeutic targets. The product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material according to all applicable laboratory safety guidelines.

Properties

IUPAC Name

3-(difluoromethoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)11-5-6-2-1-3-10-4-6;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANMJKAIAGSVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Difluoromethoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with difluoromethoxymethyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
3-[(Difluoromethoxy)methyl]piperidine hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds targeting central nervous system disorders. The difluoromethoxy substitution improves metabolic stability and bioavailability, making it a promising candidate for drug development aimed at conditions such as depression and anxiety disorders .

2. Receptor Modulation:
The compound has been studied for its interaction with various receptors, including histamine H3 and sigma-1 receptors. These interactions suggest potential therapeutic roles in treating conditions like schizophrenia, Alzheimer's disease, and Parkinson's disease . Its ability to modulate neurotransmitter release further underscores its relevance in pharmacological research.

Organic Synthesis

1. Intermediate in Organic Reactions:
In organic synthesis, this compound serves as an intermediate for synthesizing complex organic molecules. Its reactivity profile allows it to participate in nucleophilic substitution reactions, which are crucial for constructing more intricate chemical frameworks.

2. Comparison with Other Piperidine Derivatives:
When compared to similar compounds such as 3-(trifluoromethoxy)piperidine hydrochloride and 3-(methoxy)piperidine hydrochloride, the difluoromethoxy group provides enhanced hydrophobicity and hydrogen bonding capabilities. This unique balance can improve binding affinity and reactivity in various chemical contexts.

Biological Studies

1. Enzyme Inhibition:
Research indicates that this compound can selectively inhibit certain cytochrome P450 enzymes. This property is particularly valuable in polypharmacy scenarios where drug-drug interactions must be minimized.

2. Case Studies:

  • CNS Drug Development: Recent studies have demonstrated that derivatives with difluoromethoxy substitution exhibit improved efficacy in animal models for depression and anxiety disorders. The compound's ability to influence neurotransmitter systems is under investigation.
  • Enzyme Inhibition Studies: A focused study on cytochrome P450 inhibition revealed that this compound could selectively inhibit specific pathways, suggesting its utility in reducing adverse interactions in patients undergoing multiple therapies.

Comparison of Piperidine Derivatives

Compound NameBinding AffinityReactivityBiological Activity
This compoundHighIncreased due to difluoromethoxy groupPromising for CNS disorders
3-(Trifluoromethoxy)piperidine hydrochlorideModerateModerateLimited CNS targeting
3-(Methoxy)piperidine hydrochlorideLowLowGeneral organic synthesis

Mechanism of Action

The mechanism of action of 3-[(Difluoromethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine derivatives are widely studied for their pharmacological and chemical utility. Below is a comparative analysis of 3-[(Difluoromethoxy)methyl]piperidine hydrochloride and key analogs from the evidence:

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Key Properties
3-[(Difluoromethoxy)methyl]piperidine HCl* C₇H₁₂F₂NO₂·HCl ~223.6 (calc.) -OCHF₂ at C3 Moderate lipophilicity; enhanced metabolic stability due to fluorine atoms
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 -OCH(C₆H₅)₂ at C4 High lipophilicity; acute toxicity (harmful) noted, no specific data
3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine HCl C₁₄H₁₇F₃O₂·HCl 331.74 Trifluoromethylphenyl at C3 CNS activity (SSRI potential); electron-withdrawing groups enhance stability
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl C₁₃H₁₈Cl₂FNO 294.19 Cl/F-substituted benzyloxy at C3 Irritant (Xi hazard); halogen atoms increase bioactivity
3-[(phenylsulfonyl)methyl]piperidine HCl C₁₂H₁₈ClNO₂S 275.79 -SO₂C₆H₅ at C3 Sulfonyl group improves solubility; potential for receptor interaction
Key Observations:
  • Lipophilicity : The difluoromethoxy group in the target compound likely offers a balance between lipophilicity and polarity. Analogs with trifluoromethyl (e.g., ) or diphenylmethoxy () groups are more lipophilic, while sulfonyl-containing derivatives () are more polar.
  • Metabolic Stability: Fluorinated substituents (e.g., -OCHF₂, -CF₃) reduce susceptibility to oxidative metabolism compared to non-fluorinated groups like methoxy (-OCH₃) .
  • Toxicity : Most analogs (e.g., ) report acute toxicity as "harmful" but lack detailed data. Halogenated derivatives () are often irritants.

Biological Activity

3-[(Difluoromethoxy)methyl]piperidine hydrochloride is a fluorinated piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The incorporation of a difluoromethoxy group enhances its chemical reactivity and biological interactions, making it a valuable compound for research and drug development.

The synthesis of this compound typically involves the reaction of piperidine with difluoromethoxymethyl chloride under controlled conditions. This synthetic route ensures high yield and purity, crucial for subsequent biological evaluations. The compound's structure can be represented as follows:

C7H10ClF2NO\text{C}_7\text{H}_{10}\text{ClF}_2\text{N}O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Similar compounds have shown that fluorinated piperidines can modulate enzyme activities, affecting biochemical pathways related to disease mechanisms. For instance, studies indicate that derivatives with fluorinated groups can enhance binding affinity to target proteins, leading to increased therapeutic efficacy .

Anticancer Properties

Recent studies have explored the anticancer potential of fluorinated piperidine derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines, including hematological malignancies. Molecular docking studies have shown that these compounds can bind effectively to key proteins involved in cancer cell proliferation and survival .

Enzyme Inhibition

Research has highlighted the ability of this compound to inhibit specific enzymes such as α-glucosidase and cholinesterases. These findings suggest potential applications in managing conditions like diabetes and neurodegenerative diseases. Kinetic studies revealed that certain derivatives display competitive inhibition against α-glucosidase, which is critical for glucose metabolism regulation .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Study Biological Activity Methodology Key Findings
Anticancer activityIn vitro assaysCytotoxic effects on cancer cell lines; enhanced binding to target proteins.
Enzyme inhibitionKinetic studiesCompetitive inhibition of α-glucosidase; potential for diabetes management.
Neuroprotective effectsMolecular dockingInteraction with cholinesterases; implications for neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the pharmacological properties of similar fluorinated piperidines:

  • Study on Anticancer Activity : A series of fluorinated piperidines were synthesized and tested against multiple cancer cell lines, showing significant cytotoxicity and induction of apoptosis through upregulation of pro-apoptotic genes .
  • Enzyme Inhibition Analysis : Compounds were assessed for their inhibitory effects on α-glucosidase, revealing that modifications in the piperidine structure significantly impacted enzyme binding affinity and inhibition kinetics .

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